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Compound of Interest

Compound Name: 2-Chloro-N-methylpyridin-4-amine

CAS No.: 944906-99-4

Cat. No.: B3170660

Get Quote

Executive Summary
2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8) serves as a critical heterocyclic

building block in the synthesis of kinase inhibitors and high-value agrochemicals.[1] Its utility

relies heavily on its solubility profile, which dictates solvent selection for nucleophilic aromatic

substitutions (SnAr), palladium-catalyzed couplings, and purification via crystallization.

This guide provides a comprehensive analysis of the compound’s solubility behavior.[2][3]

While specific gravimetric data is often proprietary, this document synthesizes physicochemical

principles with empirical data from structural analogs (e.g., 2-chloro-4-aminopyridine) to provide

a high-confidence solubility ranking.[1] Furthermore, it details a self-validating Standard

Operating Procedure (SOP) for precise solubility determination in your specific matrix.

Physicochemical Profile & Solubility Prediction
To predict solvent interaction, we must first deconstruct the molecule’s electronic and steric

character.
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Molecular Architecture
Core Scaffold: Pyridine ring (electron-deficient aromatic).[1]

Substituents:

C2-Chlorine: Highly electronegative and lipophilic (

,

effect).[1] It reduces the basicity of the ring nitrogen and increases solubility in chlorinated
solvents.

C4-Methylamine: A hydrogen bond donor (NH) and weak acceptor.[1] It introduces polarity

but the methyl group limits water solubility compared to a primary amine.

Key Properties Table
Property Value (Approx.) Implication for Solubility

Molecular Weight 143.57 g/mol
Small molecule; favorable

kinetics for dissolution.[1]

LogP (Octanol/Water) ~1.5

Moderately lipophilic.[1]

Prefers organic solvents over

pure water.[1]

pKa (Pyridine N) ~4.5 - 5.5

Reduced basicity due to Cl.[1]

Soluble in acidic aqueous

media (pH < 3).[1]

H-Bond Donors 1 (NH)

Capable of H-bonding with

protic solvents (MeOH, EtOH).

[1]

H-Bond Acceptors 2 (Ring N, Amine N)
High affinity for polar aprotic

solvents (DMSO, DMF).[1]
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The following classification ranks solvents by their estimated thermodynamic capability to

dissolve 2-Chloro-N-methylpyridin-4-amine at 25°C.

Tier 1: High Solubility (>100 mg/mL)[1]
Solvents:DMSO, DMF, DMAc, NMP.

Mechanism: These polar aprotic solvents interact strongly with the polarized pyridine ring

and the amine dipole without competing for proton donation.[1]

Application: Ideal for SnAr reactions where high concentration and temperature are required.

[1]

Caveat: High boiling points make removal difficult; avoid for final crystallization if possible.[1]

Tier 2: Moderate Solubility (20 – 100 mg/mL)[1]
Solvents:Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[1]

Mechanism:

Alcohols:[1] Form hydrogen bond networks with the amine and pyridine nitrogen. Solubility

increases significantly with temperature (steep solubility curve), making them excellent

candidates for recrystallization.[1]

Chlorinated Solvents: The chlorine substituent on the pyridine ring interacts favorably with

DCM/Chloroform via dispersion forces and dipole interactions.

Application: Synthesis workup (DCM extraction) and purification (Alcohol recrystallization).[1]

Tier 3: Low Solubility (<10 mg/mL)[1]
Solvents:Toluene, Diethyl Ether, Water (neutral pH).[1]

Mechanism:

Toluene: Lacks the polarity to overcome the crystal lattice energy of the polar amine

segments.
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Water:[1] The lipophilic chlorine and methyl group override the hydrophilic potential of the

amine at neutral pH.

Application: Toluene is an effective anti-solvent to precipitate the product from DCM or

Alcohols.[1]

Tier 4: pH-Dependent Aqueous Solubility
Acidic Water (pH < 3):High Solubility. Protonation of the pyridine nitrogen forms a pyridinium

salt, drastically increasing aqueous solubility.[1]

Basic Water (pH > 9):Insoluble. The molecule remains neutral and crashes out.[1] This

switch is the primary method for isolation after acid-mediated deprotection or workup.[1]

Visualization: Solubility Logic & Workflow
The following diagrams illustrate the decision logic for solvent selection and the experimental

workflow for verifying solubility.

Solvent Selection Decision Tree

Select Solvent for
2-Chloro-N-methylpyridin-4-amine

What is the Goal?

High Temp Reaction
(SnAr, Coupling)

Purification /
Crystallization

Extraction /
Partitioning

Use DMSO or DMF
(High Solvency, High BP)

Need >100°C

Use MeOH or EtOH
(Steep Solubility Curve)

Cooling Crystallization

Use DCM or Ethyl Acetate
(Volatile, Moderate Solvency)

Immiscible with Water
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Caption: Decision tree for selecting the optimal solvent based on process requirement.[1]

Experimental Solubility Determination Workflow

1. Preparation
Add Excess Solid to Solvent

2. Equilibration
Shake 24h @ Target Temp

3. Filtration
0.45 µm Syringe Filter
(Pre-heated if needed)

4. Dilution
Dilute aliquot into

Mobile Phase

5. Quantification
HPLC-UV or Gravimetric

Click to download full resolution via product page

Caption: Step-by-step workflow for the Saturation Shake-Flask method.

Experimental Protocol: Saturation Shake-Flask
Method
Since precise literature values vary by crystal form and purity, you must generate internal data.

This protocol ensures reproducibility (E-E-A-T compliant).

Objective
Determine the thermodynamic solubility of 2-Chloro-N-methylpyridin-4-amine in organic

solvents at 25°C.

Materials
Compound: >100 mg of 2-Chloro-N-methylpyridin-4-amine.[1]

Solvents: HPLC Grade Methanol, DCM, Toluene.[1]

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC (UV detector @ 254 nm).

Step-by-Step Procedure
Supersaturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid

remains visible (create a slurry).
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Equilibration: Agitate the vial at 25°C (± 0.5°C) for 24 hours. Note: For crystallization studies,

run a parallel set at 50°C.

Phase Separation:

Allow the slurry to settle for 30 minutes.

Using a syringe, draw up the supernatant.[3]

Attach a 0.45 µm PTFE filter and dispense the filtrate into a clean, pre-weighed vial (for

gravimetric) or HPLC vial (for chromatographic).

Quantification (Gravimetric - Rapid Screen):

Evaporate the solvent under nitrogen flow or vacuum.[1][2]

Weigh the residue.[1][2]

Calculation:

[1]

Quantification (HPLC - High Precision):

Dilute the filtrate 100x with mobile phase (e.g., Water/Acetonitrile).

Inject against a 5-point calibration curve.[1]

Critical Troubleshooting
Oiling Out: If the compound forms a separate liquid phase rather than a solid precipitate in

hot solvents (common in aminopyridines), seed the mixture with a pure crystal or switch to a

solvent with a lower boiling point (e.g., switch from Toluene to Heptane/EtOAc mix).

Solvates: Be aware that aminopyridines can form solvates with DCM.[1] If the gravimetric

mass is higher than expected, analyze the residue via NMR to check for trapped solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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